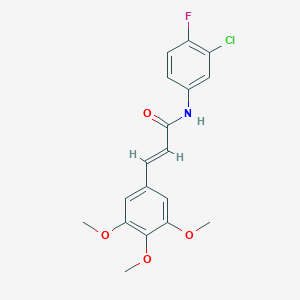

![molecular formula C16H12N2O4 B2956730 2-(2-甲氧基苯氧基)-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲醛 CAS No. 1353503-68-0](/img/structure/B2956730.png)

2-(2-甲氧基苯氧基)-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry research due to their diverse applications .

Synthesis Analysis

The synthesis of similar compounds often involves the use of catalysts or catalyst-free conditions . For instance, a series of ligands derived from 2-phenylimidazo [1,2-a]pyridine-3-carbaldehy were synthesized .Molecular Structure Analysis

The molecular structure of similar compounds is often investigated using computational tools . These tools can provide insights into the molecular and electronic behavior of the compounds .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the oxidation of catechol to o-quinone . The kinetics of the reaction can be followed by measuring the absorbance versus time with a UV-Vis spectrophotometer .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques . For instance, the empirical formula and molecular weight of a similar compound, 3-methoxy-pyridine-2-carbaldehyde, are C7H7NO2 and 137.14 respectively .科学研究应用

Catecholase Mimetic Activity

Imidazo[1,2-a]pyridine derivatives have been explored for their ability to mimic catecholase enzymes, which are crucial in the oxidation of catechols to o-quinones . This oxidation process is significant in biological systems, where o-quinones are involved in various physiological functions, including the browning of plant products and melanin biosynthesis in organisms . The derivatives form complexes with copper(II) salts, exhibiting catalytic activities that are highly efficient in this oxidation process .

Luminescent Material Development

The unique chemical structure and versatility of imidazo[1,2-a]pyridine derivatives make them suitable for applications in optoelectronic devices . Their luminescent properties are particularly valuable in creating emitters for confocal microscopy and imaging, allowing for enhanced visualization in scientific research .

Pharmaceutical Applications

Due to their biological properties, these derivatives are potential candidates for developing anti-cancer drugs . Their ability to interact with various biological targets can be harnessed to design compounds with specific therapeutic effects .

Sensor Technology

The optical behaviors of imidazo[1,2-a]pyridine derivatives enable their use in sensor technology . They can be incorporated into sensors that detect environmental changes or specific chemical substances, providing valuable data for scientific analysis .

Catalysis

The compound’s derivatives can act as catalysts in chemical reactions, enhancing the reaction rates and selectivity . This application is particularly relevant in industrial processes where efficiency and precision are paramount .

Biological Studies

Imidazo[1,2-a]pyridine derivatives can be used to study biological processes, such as enzyme reactions and cellular functions . Their interaction with biological molecules can provide insights into the mechanisms underlying various physiological and pathological conditions .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-21-12-6-2-3-7-13(12)22-15-11(10-19)16(20)18-9-5-4-8-14(18)17-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORLXGIBXWSPHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-Furan-2-ylmethyl-5-(4-methoxy-phenyl)-1H-imidazol-2-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2956650.png)

![Ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2956651.png)

![7-(3,4-dimethylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2956652.png)

![N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2956656.png)

![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2956657.png)

![7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2956661.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2956662.png)

![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956665.png)

![Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2956668.png)